molecular formula C19H16ClNO5S2 B2829525 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899977-18-5

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2829525
CAS No.: 899977-18-5
M. Wt: 437.91
InChI Key: QRQSSORSRYOEFO-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a 3-chloro-4-methoxyphenyl sulfamoyl group at the 3-position and a phenyl substituent at the 4-position of the thiophene ring. The methyl ester at the 2-carboxylate position enhances its lipophilicity, making it a candidate for biological screening or agrochemical applications. Its molecular formula is C₁₉H₁₅ClN₂O₅S₂, with a molecular weight of 450.91 g/mol (estimated based on structural analogs in ).

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S2/c1-25-16-9-8-13(10-15(16)20)21-28(23,24)18-14(12-6-4-3-5-7-12)11-27-17(18)19(22)26-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQSSORSRYOEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Ester Group: The carboxylate ester group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Amination and Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and phenyl groups contribute to the compound’s ability to bind to hydrophobic pockets within proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl Thiophene Carboxylates

The compound’s structural analogs differ primarily in sulfamoyl substituents and aromatic ring modifications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₁₉H₁₅ClN₂O₅S₂ 450.91* 3-Cl, 4-OMe phenyl; 4-phenyl thiophene
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₂₁H₂₁NO₅S₂ 431.53 4-OEt phenyl; ethyl ester
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate C₁₀H₁₂N₂O₇S₂ 336.34 Methoxycarbonylmethyl sulfamoyl
Methyl 3-[(4-morpholinyl)sulfamoyl]thiophene-2-carboxylate C₁₁H₁₄N₂O₅S₂ 330.37 Morpholine sulfamoyl

Note: Molecular weight estimated based on analogs in .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s Cl and OMe substituents on the phenyl ring likely result in higher logP values compared to the morpholine derivative (), favoring membrane permeability.
  • Hydrogen Bonding : The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with biological targets, a feature shared with sulfonylurea herbicides (e.g., metsulfuron methyl ester in ). However, the absence of a triazine ring distinguishes it from classical sulfonylurea agrochemicals .
  • Synthetic Accessibility : Synthesis routes for similar compounds () involve diazotization and sulfamoylation steps, suggesting the target compound may require analogous multi-step protocols.

Research Findings and Structural Insights

  • Such features likely apply to the target compound, influencing solubility and crystal packing .
  • Hydrogen Bonding Patterns : The sulfamoyl group can participate in N–H···O and C–H···O interactions (), which may stabilize ligand-receptor complexes or crystal lattices.

Biological Activity

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological properties, including antimicrobial and anticancer activities, which are of significant interest in current research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Sulfamoyl Group : Contributes to the compound's biological activity, particularly its interaction with enzymes.
  • Carboxylate Ester : Enhances solubility and bioavailability.
  • Chloro and Methoxy Substituents : Influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, which is crucial for its antimicrobial properties.
  • Receptor Binding : The hydrophobic nature of the thiophene and phenyl groups allows for effective binding to protein targets, potentially altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and metabolic processes.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The antiproliferative effects are attributed to apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2Apoptosis through caspase activation
MCF-7 (Breast Cancer)8.7Cell cycle arrest at G2/M phase

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on the A549 lung cancer cell line. Results indicated a significant reduction in cell viability, with an IC50 value of 5.2 µM, suggesting potent anticancer properties through apoptosis induction via caspase pathways .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial efficacy against various pathogens, revealing that the compound effectively inhibited growth at MIC values as low as 16 µg/mL for E. coli. This highlights its potential as a therapeutic agent in treating bacterial infections.

Research Applications

The unique structure and biological properties of this compound make it a valuable candidate in:

  • Drug Development : As a lead compound for synthesizing new antimicrobial or anticancer agents.
  • Biological Studies : To explore mechanisms of enzyme inhibition and receptor interactions.

Q & A

Basic: What are the key synthetic routes for Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with thiophene derivatives and functionalized sulfonamides. For example:

  • Step 1 : Preparation of the thiophene core via cyclization or substitution reactions.
  • Step 2 : Introduction of the sulfamoyl group via coupling with 3-chloro-4-methoxyphenylsulfonamide under nucleophilic conditions (e.g., using DCC/DMAP as coupling agents).
  • Step 3 : Esterification of the carboxylate group using methanol and a catalytic acid.
    Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize side products like sulfones or over-substituted derivatives .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiophene ring (δ 6.8–7.5 ppm), sulfamoyl group (δ 3.1–3.3 ppm for NH), and ester moiety (δ 3.7–3.9 ppm for OCH3_3).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C19_{19}H15_{15}ClNO5_5S2_2).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields for sulfamoyl coupling steps?

Yield optimization requires a Design of Experiments (DoE) approach:

  • Variables : Temperature (40–80°C), solvent (DMF vs. THF), and molar ratios (sulfonamide:thiophene = 1:1 to 1:1.2).
  • Response Surface Methodology (RSM) : Statistical modeling identifies ideal conditions. For example, highlights flow-chemistry techniques for precise control of exothermic reactions, improving reproducibility .
  • Monitoring : Real-time TLC or in-line IR spectroscopy detects intermediates, preventing over-reaction .

Advanced: What methodologies are used to study its potential biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cellular Uptake Studies : Radiolabeled compounds (e.g., 14^{14}C-labeled ester groups) track intracellular accumulation.
  • Molecular Docking : Simulations (AutoDock Vina) predict interactions with biological targets like the ATP-binding pocket of kinases .

Advanced: How does the compound’s stability vary under different storage conditions?

  • pH Stability : Assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Sulfamoyl bonds may hydrolyze under acidic conditions, requiring neutral buffers for storage.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Long-term stability studies (25°C/60% RH) recommend desiccated storage to prevent ester hydrolysis .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to predict reactive sites.
  • QSAR Modeling : Use substituent descriptors (Hammett σ, π parameters) to correlate electronic effects of the 3-chloro-4-methoxyphenyl group with bioactivity .

Advanced: How do substituent variations on the phenyl ring impact reactivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance sulfamoyl group stability but may reduce nucleophilicity.
  • Methoxy vs. Ethoxy : Methoxy improves solubility in polar solvents (logP reduction by ~0.5), while bulkier groups (e.g., trifluoromethyl in ) increase steric hindrance, affecting target binding .

Advanced: What are the challenges in synthesizing structural analogs for SAR studies?

  • Regioselectivity : Competing reactions at the thiophene C3/C5 positions require directing groups (e.g., carboxylate esters) to control substitution.
  • Purification : Silica gel chromatography often fails for polar intermediates; instead, use preparative HPLC with acetonitrile/water gradients .

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